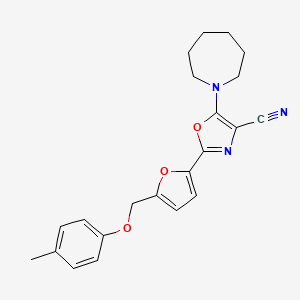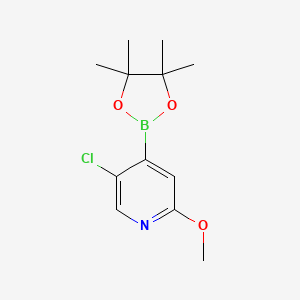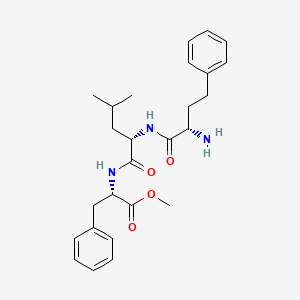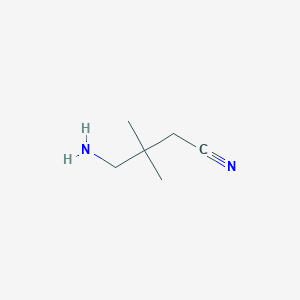
(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide” is a type of acrylamide compound. It is related to 2-CYANO-3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID, which has a linear formula of C15H11NO3 .
Molecular Structure Analysis
The molecular structure of related compound 2-CYANO-3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID has a linear formula of C15H11NO3 . For a more detailed molecular structure analysis, specialized software or databases would be needed.Chemical Reactions Analysis
The compound has been studied for its effects on α7 nicotinic acetylcholine receptors . It has been found to have concurrent potentiating and inhibitory effects that can be isolated and observed under appropriate recording conditions .Applications De Recherche Scientifique
Green Organic Chemistry Synthesis
A notable application involves the green organic chemistry synthesis of similar compounds, such as E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. This process benefits from the use of filamentous marine and terrestrial-derived fungi for enantioselective ene-reduction, highlighting an environmentally friendly approach to chemical synthesis. The use of fungi like Penicillium citrinum and Aspergillus sydowii for biotransformation processes exemplifies the integration of biological systems into chemical synthesis, leading to compounds with stereogenic centers valuable in drug development and materials science (Jimenez et al., 2019).
Heterocyclic Chemistry
The compound is also relevant in the field of heterocyclic chemistry, where it can participate in the synthesis of new types of spiro compounds through addition and cyclization reactions. Such compounds have potential applications in developing new materials and molecules with unique optical and electronic properties, contributing to advances in organic electronics and photonics (Huang & Wamhoff, 1984).
Molecular Rearrangements
Another area of application involves molecular rearrangements where similar compounds undergo transformation to produce novel organic structures. These transformations can lead to the development of new synthetic methodologies, contributing to the synthesis of complex molecules for pharmaceuticals and agrochemicals (Yokoyama et al., 1985).
Mécanisme D'action
Orientations Futures
The compound and its effects on α7 nicotinic acetylcholine receptors have been studied in the context of cognitive deficits and negative-like symptoms in a rat model of schizophrenia . The findings suggest that α7-PAMs could be used either alone or in combination with antipsychotics for schizophrenia therapy . This indicates potential future directions for research and therapeutic applications.
Propriétés
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-7-9-18(10-8-16)21-12-11-20(26-21)13-19(14-23)22(25)24-15-17-5-3-2-4-6-17/h2-13H,15H2,1H3,(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKJIKMLNGTGOS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)

![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)
![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)




![Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B2659949.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2659956.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)
